molecular formula C16H13ClN4OS B5887872 [3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone

[3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone

Cat. No.: B5887872
M. Wt: 344.8 g/mol
InChI Key: OHQOPWVMOVQLSE-UHFFFAOYSA-N
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Description

[3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C16H13ClN4OS and its molecular weight is 344.8 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(benzylamino)-4-(4-chlorobenzoyl)-4H-1,2,4-triazole-3-thiol is 344.0498599 g/mol and the complexity rating of the compound is 485. The solubility of this chemical has been described as 1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of [3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone are enzymes involved in bacterial cell wall synthesis and protein synthesis. These targets are crucial for bacterial growth and replication, making them effective points of intervention for antimicrobial activity .

Mode of Action

This compound interacts with its targets by binding to the active sites of the enzymes, inhibiting their function. This binding disrupts the normal enzymatic activity, leading to the inhibition of cell wall synthesis and protein production. The result is a bacteriostatic effect, preventing the bacteria from growing and multiplying .

Biochemical Pathways

The inhibition of cell wall synthesis affects the peptidoglycan layer, which is essential for bacterial cell integrity. Disruption in protein synthesis affects various cellular processes, including metabolism and replication. These combined effects lead to the weakening of the bacterial cell structure and function, ultimately causing cell death .

Pharmacokinetics

The compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), play a significant role in its bioavailability and efficacy. It is absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties ensure that the compound reaches effective concentrations at the site of infection .

Result of Action

At the molecular level, the compound’s action results in the inhibition of critical bacterial enzymes, leading to the disruption of cell wall synthesis and protein production. At the cellular level, this causes bacterial cell lysis and death, effectively reducing the bacterial load and aiding in the resolution of the infection .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic environments may enhance the compound’s stability and activity, while extreme temperatures could degrade its structure. Additionally, interactions with other medications or compounds can affect its bioavailability and therapeutic effectiveness .

Properties

IUPAC Name

[3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c17-13-8-6-12(7-9-13)14(22)21-15(19-20-16(21)23)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQOPWVMOVQLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NNC(=S)N2C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324008
Record name [3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784037
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

713112-97-1
Record name [3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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